N-cyclohexyl-N-(mesitylsulfonyl)glycine
Description
N-Cyclohexyl-N-(mesitylsulfonyl)glycine is a glycine derivative characterized by a cyclohexyl group attached to the amino nitrogen and a mesitylsulfonyl (2,4,6-trimethylbenzenesulfonyl) moiety at the sulfonamide position. This compound’s structure combines lipophilicity from the cyclohexyl group with steric bulk from the mesitylsulfonyl substituent, which may influence its physicochemical properties and biological interactions. The mesitylsulfonyl group is notable for its electron-withdrawing and steric effects, which can modulate reactivity and stability compared to simpler sulfonyl derivatives.
Properties
IUPAC Name |
2-[cyclohexyl-(2,4,6-trimethylphenyl)sulfonylamino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4S/c1-12-9-13(2)17(14(3)10-12)23(21,22)18(11-16(19)20)15-7-5-4-6-8-15/h9-10,15H,4-8,11H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQJJKMKPGFAHIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(CC(=O)O)C2CCCCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Sulfonyl Group Modifications
The mesitylsulfonyl group distinguishes N-cyclohexyl-N-(mesitylsulfonyl)glycine from analogs with smaller or less substituted sulfonyl groups:
- Methylsulfonyl derivatives: Compounds like Methyl N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycinate (CAS 333451-86-8) and N-(5-Chloro-2-methylphenyl)-N-(methylsulfonyl)glycine (CAS 362715-18-2) feature methylsulfonyl groups.
- Aryl-sulfonyl derivatives : N-(4-Chlorophenyl)-N-((4-methoxyphenyl)sulfonyl)glycine (CAS 432021-71-1) incorporates a methoxy-substituted aryl sulfonyl group, introducing both electronic and steric variations.
Amino Acid Backbone Modifications
- Ester vs. Free Acid : The tert-butyl ester of mesitylsulfonyl glycine offers improved solubility in organic solvents compared to the free acid form, which may influence pharmacokinetic properties.
- Phosphonomethyl substitution: N-Cyclohexyl-N-(phosphonomethyl)glycine (CAS 104766-31-6) replaces the sulfonyl group with a phosphonomethyl moiety, altering charge distribution and metal-binding capacity.
Physicochemical Properties
*LogP estimated using substituent contributions. The mesitylsulfonyl group increases lipophilicity, favoring membrane permeability, while phosphonomethyl derivatives are more polar .
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